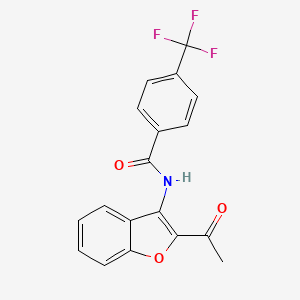
N-(2-acetyl-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(2-acetyl-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide involves multiple steps, starting from basic precursors to the final product through a series of chemical reactions. A related compound, N-(2-acetyl-benzofuran-3-yl)acrylamide, was synthesized through a two-step process beginning with the reaction of 1-chloroacetone with 2-hydroxy-benzonitrile under basic conditions, followed by reaction with acryloyl chloride and triethylamine to obtain the desired monomer (Barım & Akman, 2019).
Molecular Structure Analysis
The molecular structure of compounds within this family has been characterized using various spectroscopic methods, including UV-Vis, FT-IR, and 1H NMR measurements. Quantum chemical calculations via the DFT method have provided insights into structural, vibrational, nuclear magnetic resonance, and electronic properties. These studies reveal that such compounds are chemically active and exhibit charge transfer within the molecule, which is crucial for understanding their reactivity and potential applications (Barım & Akman, 2019).
Chemical Reactions and Properties
The chemical reactivity of these compounds is highlighted by their ability to undergo various reactions, including nucleophilic vinylic substitution (S(N)V), which has been explored for synthesizing fluorinated derivatives of similar structures. The presence of fluorine atoms significantly affects the electrophilic reactivity, making these compounds suitable for the creation of novel heterocyclic structures (Meiresonne et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are determined through X-ray diffraction analysis and spectroscopic methods. For instance, studies on similar benzamide derivatives have provided detailed information on their crystallization patterns, lattice constants, and molecular geometry, contributing to a comprehensive understanding of their physical behavior (Demir et al., 2015).
Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Activity
Several studies have focused on the synthesis and biological evaluation of benzofuran and benzamide derivatives, demonstrating significant antimicrobial and antitumor activities. For instance, novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have shown excellent antimicrobial activity against pathogenic bacteria such as S. aureus and E. coli. Additionally, compounds like MS-27-275, a synthetic benzamide derivative, have exhibited marked in vivo antitumor activity against various human tumors by inhibiting histone deacetylase (HDA), causing hyperacetylation of nuclear histones, and inducing cell cycle arrest and apoptosis in tumor cell lines (Saito et al., 1999).
Synthesis and Characterization
The synthesis and characterization of benzofuran derivatives are essential for developing novel compounds with potential biological activities. For example, a study reported the synthesis, characterization, and in vitro antimicrobial screening of novel series of 2-azetidinone derivatives showing promising results (Idrees et al., 2020). Another study focused on the regioselective synthesis of novel antibacterial pyrazole-benzofuran hybrids, which were synthesized and characterized by various spectroscopic methods, showing significant antimicrobial activities (Sanad et al., 2019).
Molecular Interaction Studies
The interaction between synthesized compounds and biological macromolecules is a critical area of research. For instance, the interaction of newly synthesized benzamides with bovine serum albumin (BSA) was investigated, revealing insights into their potential therapeutic applications through fluorescence and ultraviolet spectroscopic techniques (Prashanth et al., 2013).
Propiedades
IUPAC Name |
N-(2-acetyl-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO3/c1-10(23)16-15(13-4-2-3-5-14(13)25-16)22-17(24)11-6-8-12(9-7-11)18(19,20)21/h2-9H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWNPQDHHDOQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5552156.png)
![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinamine](/img/structure/B5552177.png)
![ethyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B5552180.png)
![4,6,8-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5552187.png)
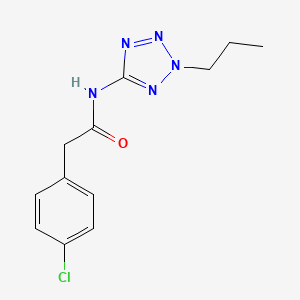
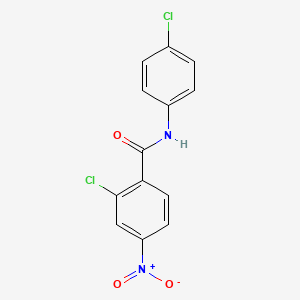
![1-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5552201.png)
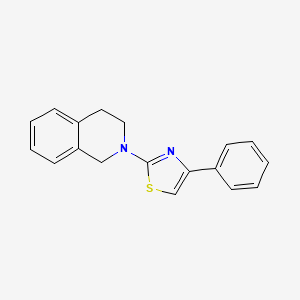
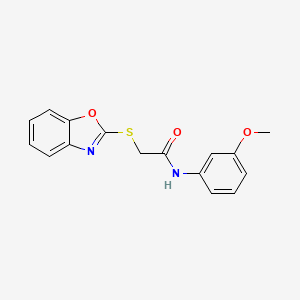
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5552229.png)
![4-{[(4aS*,7aR*)-6,6-dioxido-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenol](/img/structure/B5552235.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5552244.png)
![1-(3-chlorobenzyl)-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552247.png)
![4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5552251.png)